molecular formula C14H23N3 B13858228 6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine

6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine

Cat. No.: B13858228
M. Wt: 233.35 g/mol
InChI Key: PWGSSGLJQFBHMW-UHFFFAOYSA-N
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Description

6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperidine ring substituted with a propan-2-yl group and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Substitution Reactions: The propan-2-yl group is introduced to the piperidine ring via alkylation reactions using reagents like isopropyl bromide.

    Pyridine Ring Formation: The pyridine ring is constructed through condensation reactions involving suitable precursors such as 2-aminopyridine.

    Final Assembly: The final compound is obtained by coupling the piperidine and pyridine intermediates under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and the use of advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Shares a similar pyridine and piperidine structure but with different substituents.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Contains a pyridine ring but differs in the presence of a pyrimidine moiety.

Uniqueness

6-Methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

6-methyl-5-(1-propan-2-ylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-10(2)17-8-6-12(7-9-17)13-4-5-14(15)16-11(13)3/h4-5,10,12H,6-9H2,1-3H3,(H2,15,16)

InChI Key

PWGSSGLJQFBHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCN(CC2)C(C)C

Origin of Product

United States

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